Cas no 477870-59-0 ((E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/477870-59-0x500.png)
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- (E)-3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PROPENAMIDE
- (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide
- (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide
- MLS000721223
- (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[3-(dimethylamino)propyl]prop-2-enamide
- SMR000335657
- NPE498
- BDBM94732
- cid_5914949
- HMS580L15
- HMS2684A16
- (E)-3-[4-(2-chloro-6-fluoro-benzyl)oxyphenyl]-N-[3-(dimethylamino)propyl]acrylamide
- (E)-
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- Inchi: 1S/C21H24ClFN2O2/c1-25(2)14-4-13-24-21(26)12-9-16-7-10-17(11-8-16)27-15-18-19(22)5-3-6-20(18)23/h3,5-12H,4,13-15H2,1-2H3,(H,24,26)/b12-9+
- InChI Key: ZZJOTYVKOBLDMI-FMIVXFBMSA-N
- SMILES: ClC1C=CC=C(C=1COC1C=CC(=CC=1)/C=C/C(NCCCN(C)C)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 467
- Topological Polar Surface Area: 41.6
- XLogP3: 4.2
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1R-0070-5MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide |
477870-59-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00867161-1g |
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide |
477870-59-0 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 1R-0070-50MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide |
477870-59-0 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0070-10MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide |
477870-59-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 1R-0070-1MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide |
477870-59-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Ambeed | A898235-1g |
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide |
477870-59-0 | 90% | 1g |
$350.0 | 2023-04-04 | |
Key Organics Ltd | 1R-0070-100MG |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide |
477870-59-0 | >90% | 100mg |
£110.00 | 2025-02-09 |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide Related Literature
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
Additional information on (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide
Introduction to (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide (CAS No. 477870-59-0)
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide (CAS No. 477870-59-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of propenamides and features a unique structural framework that includes a chlorofluorobenzyl moiety, a dimethylaminopropyl group, and an E-configured double bond. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.
The chlorofluorobenzyl moiety in the structure of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide plays a crucial role in modulating its pharmacological activity. Chlorine and fluorine atoms are known for their ability to influence the electronic properties of aromatic rings, thereby affecting the compound's binding affinity to specific receptors. This feature is particularly important in drug design, where subtle changes in molecular structure can significantly impact the efficacy and selectivity of a drug candidate.
The presence of the dimethylaminopropyl group further enhances the compound's potential as a therapeutic agent. Amines, especially those with alkyl substituents, can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The dimethylaminopropyl group in (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide may contribute to its ability to cross cell membranes and interact with intracellular targets, thereby enhancing its bioavailability and potency.
The E-configured double bond in the propenamide moiety is another key structural feature that influences the compound's properties. The geometric configuration of double bonds can affect the conformational flexibility and stability of molecules, which in turn can influence their biological activity. In the case of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide, the E-configured double bond may contribute to its stability and resistance to metabolic degradation, potentially extending its half-life in vivo.
Recent studies have explored the potential therapeutic applications of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For example, preliminary data suggest that this compound may exhibit inhibitory effects on kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. These findings highlight the potential of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide as a lead compound for further drug development.
In addition to its enzymatic inhibition properties, (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide has also been investigated for its potential neuroprotective effects. Preclinical studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism by which it exerts these effects is not yet fully understood but may involve modulation of intracellular signaling pathways and antioxidant defense systems.
The pharmacokinetic profile of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide has also been studied to assess its suitability for clinical use. Initial findings indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a moderate half-life, which are desirable characteristics for a drug candidate intended for chronic administration.
To further evaluate the safety and efficacy of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide, several preclinical studies have been conducted using animal models. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. However, more extensive toxicology studies are needed to fully characterize its safety profile before advancing to clinical trials.
In conclusion, (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide (CAS No. 477870-59-0) is a promising compound with potential therapeutic applications in various disease areas. Its unique structural features, including the chlorofluorobenzyl, dimethylaminopropyl, and E-configured double bond moieties, contribute to its pharmacological activity and make it an attractive candidate for further drug development. Ongoing research aims to elucidate its mechanisms of action and optimize its properties for clinical use.
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